molecular formula C11H14O2 B1361523 Methyl 4-isopropylbenzoate CAS No. 20185-55-1

Methyl 4-isopropylbenzoate

Cat. No.: B1361523
CAS No.: 20185-55-1
M. Wt: 178.23 g/mol
InChI Key: IPIVTJSCIHXKOE-UHFFFAOYSA-N
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Description

Methyl 4-isopropylbenzoate (CAS 20185-55-1), also known as Methyl cumate, is a high-purity chemical ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. This compound is a colorless to light yellow clear liquid at room temperature and should be stored in a cool, dark place. It has a specific gravity of approximately 1.02 and a boiling point of 126°C at 14 mmHg . In scientific research, this compound serves as a valuable precursor and building block in organic synthesis. It is frequently employed as a key intermediate for the construction of more complex heterocyclic compounds. Notably, it acts as a foundational scaffold in the multi-step synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl-triazolo[3,4-b]thiadiazoles, which are investigated for their potential antimicrobial activities . Beyond pharmaceutical research, its role extends to biochemical studies, where the parent acid, 4-isopropylbenzoate, is a known substrate for enzymes like p-cumate 2,3-dioxygenase in certain Pseudomonas strains, aiding in the study of bacterial metabolic pathways . The compound is synthesized via established routes such as the Fischer esterification of 4-isopropylbenzoic acid with methanol in the presence of an acid catalyst . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-propan-2-ylbenzoate
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InChI

InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIVTJSCIHXKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281066
Record name Methyl cumate
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Molecular Weight

178.23 g/mol
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CAS No.

20185-55-1
Record name Methyl 4-isopropylbenzoate
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Record name Methyl cumate
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Record name Methyl cumate
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Record name Methyl 4-isopropylbenzoate
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Synthetic Methodologies and Reaction Pathways for Methyl 4 Isopropylbenzoate

Established Synthetic Routes for Methyl 4-isopropylbenzoate

Traditional methods for synthesizing this compound primarily involve the direct esterification of its corresponding carboxylic acid or the reaction of its acid chloride with methanol (B129727).

Esterification of 4-isopropylbenzoic Acid (e.g., with methanol and acid catalyst)

The most common and well-established method for preparing this compound is the Fischer esterification of 4-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. This is a reversible reaction where the equilibrium is typically shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.

Typical Reaction Conditions for Fischer Esterification:

ParameterCondition
Reactants 4-isopropylbenzoic acid, Methanol (often in excess, serving as solvent)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid
Temperature Reflux
Reaction Time Several hours

Reaction of 4-isopropylbenzoyl chloride with methanol

An alternative and often faster method for the synthesis of this compound involves the reaction of 4-isopropylbenzoyl chloride with methanol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.

The synthesis of the starting material, 4-isopropylbenzoyl chloride, can be achieved by reacting 4-isopropylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with methanol is a nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by the methanol nucleophile. The reaction is generally exothermic and proceeds rapidly to completion.

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of advanced strategies for the preparation of this compound that minimize waste and the use of hazardous reagents.

Eco-friendly Reaction Conditions in this compound Synthesis

Green chemistry principles have been applied to the esterification of carboxylic acids, offering more sustainable alternatives to traditional methods. These approaches focus on the use of reusable catalysts, solvent-free conditions, and energy-efficient processes.

For the synthesis of this compound, eco-friendly conditions can include:

Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with solid acid catalysts such as zeolites, ion-exchange resins (e.g., Dowex H+), or metal oxides. mdpi.com These catalysts are easily separable from the reaction mixture and can often be reused, reducing waste and simplifying purification.

Solvent-Free Reactions: Performing the esterification under solvent-free conditions, where one of the reactants (typically the alcohol) is used in excess to act as the reaction medium. This minimizes the use of volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved energy efficiency compared to conventional heating.

Comparison of Traditional vs. Green Esterification Methods:

FeatureTraditional Method (Fischer Esterification)Green Chemistry Approaches
Catalyst Strong mineral acids (e.g., H₂SO₄)Solid acids, reusable catalysts
Solvent Often excess alcohol, sometimes additional organic solventsSolvent-free or use of greener solvents
Waste Acidic waste, difficult catalyst recoveryMinimal waste, easy catalyst separation and reuse
Energy Conventional heating (reflux)Microwave irradiation, often lower energy consumption

Catalytic Approaches (e.g., Copper-catalyzed methyl esterification via C-C bond cleavage)

Innovative catalytic methods are being developed that offer novel pathways to esters. One such advanced strategy is the copper-catalyzed methyl esterification that proceeds via a C-C bond cleavage. This approach can utilize readily available starting materials and offers a different disconnection approach compared to traditional esterification. For instance, a highly effective synthesis of methyl esters from benzylic alcohols, aldehydes, or acids has been developed using a copper catalyst with tert-butyl hydroperoxide (TBHP) serving as both the oxidant and the methyl source. This method is practical, cost-effective, and environmentally friendly, providing an alternative to multi-step esterification processes.

Derivatization from this compound

This compound can serve as a versatile intermediate for the synthesis of other valuable organic compounds. The ester functional group can undergo a variety of transformations to yield different derivatives.

Key derivatization reactions include:

Hydrolysis: The ester can be hydrolyzed back to 4-isopropylbenzoic acid by treatment with an aqueous acid or base. Basic hydrolysis (saponification) is often preferred as it is an irreversible process that goes to completion, yielding the carboxylate salt, which can then be acidified to produce the carboxylic acid.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-isopropylphenyl)methanol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.com

Amidation: Reaction of this compound with ammonia (B1221849) or a primary or secondary amine can lead to the formation of 4-isopropylbenzamide or its N-substituted derivatives. This reaction is often slower than the reaction with the corresponding acyl chloride and may require heating.

Grignard Reaction: this compound can react with two equivalents of a Grignard reagent (R-MgX) to produce a tertiary alcohol. udel.edu The first equivalent adds to the carbonyl group, and after the elimination of methoxide (B1231860), a second equivalent adds to the resulting ketone intermediate. udel.edu

Synthesis of Hydrazide of this compound and Subsequent Cyclization to Triazoles and Thiadiazoles

The synthesis of 4-isopropyl-benzoic acid hydrazide is a crucial first step in the pathway to various heterocyclic compounds. This is typically achieved through the reaction of this compound with hydrazine (B178648) hydrate (B1144303). chemicalbook.comnih.govchemmethod.com In a common procedure, this compound is refluxed with an excess of hydrazine hydrate, often in a solvent like methanol or ethanol, for several hours. chemicalbook.comnih.gov The reaction mixture is then cooled, leading to the precipitation of 4-isopropyl-benzoic acid hydrazide, which can be collected by filtration and purified by recrystallization. nih.govchemmethod.com

This hydrazide serves as a versatile precursor for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, which are classes of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov The general synthetic route to these compounds involves multi-step procedures. wisdomlib.org

For the synthesis of 1,2,4-triazoles, the 4-isopropyl-benzoic acid hydrazide can be further reacted with various reagents to induce cyclization. frontiersin.orgtsijournals.com One common method involves the reaction with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt. chemmethod.com This intermediate is then cyclized with hydrazine hydrate to yield 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. wisdomlib.org

Similarly, for the synthesis of 1,3,4-thiadiazoles, the hydrazide can undergo cyclization with reagents like phosphorus oxychloride. nih.gov A general method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide (B42300) precursor, which can be derived from the corresponding acid hydrazide. nih.gov

Table 1: Synthesis of 4-Isopropyl-benzoic Acid Hydrazide

Reactants Reagents Conditions Product Yield
This compound, Hydrazine hydrate Methanol Reflux, 6h 4-Isopropyl-benzoic acid hydrazide 92% nih.gov

Formation of Substituted Phenyl-patsnap.comorganic-chemistry.orgbenchchem.comtriazolo[3,4-b]chemicalbook.compatsnap.combenchchem.comthiadiazoles

A significant application of the intermediates derived from this compound is the synthesis of fused heterocyclic systems, such as 3-(4-isopropylphenyl)-6-substituted phenyl- patsnap.comorganic-chemistry.orgtriazolo[3,4-b] chemicalbook.compatsnap.comthiadiazoles. wisdomlib.org These compounds are formed from the key intermediate, 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. wisdomlib.org

The synthesis is typically achieved through a cyclocondensation reaction between the triazole-thiol derivative and various substituted aromatic carboxylic acids. researchgate.net The reaction is commonly carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3), which also acts as the reaction medium. wisdomlib.org The mixture is heated for several hours to drive the reaction to completion. wisdomlib.org The resulting fused-ring products are then isolated by pouring the reaction mixture onto crushed ice, followed by filtration and washing. wisdomlib.org The structures of these newly synthesized triazolo-thiadiazoles are confirmed using various spectroscopic techniques. researchgate.net

Table 2: Representative Synthesis of Substituted Phenyl- patsnap.comorganic-chemistry.orgtriazolo[3,4-b] chemicalbook.compatsnap.comthiadiazoles

Reactant 1 Reactant 2 Reagent Conditions Product

Preparation of (S)-((1R,2S)-2-(((S)-tert-Butylsulfinyl)amino)-3,3-dimethylcyclopentyl)(4-isopropylphenyl)this compound

A thorough search of the available scientific literature did not yield specific synthetic methods for the preparation of (S)-((1R,2S)-2-(((S)-tert-Butylsulfinyl)amino)-3,3-dimethylcyclopentyl)(4-isopropylphenyl)this compound. The synthesis of structurally related chiral sulfinamides and complex amino acid derivatives often involves multi-step procedures with careful control of stereochemistry. orgsyn.orgorgsyn.orgchemicalbook.com These syntheses frequently utilize chiral auxiliaries and specific coupling reagents to achieve the desired stereoisomers. orgsyn.orgchemicalbook.com

Synthesis of Methyl 3-bromo-4-isopropylbenzoate

A plausible route would involve treating this compound with bromine in a suitable solvent, such as dichloromethane (B109758) or acetic acid. google.com The reaction temperature is typically controlled to prevent multiple brominations. google.com The workup would involve quenching the excess bromine, followed by extraction and purification by chromatography or recrystallization. An alternative approach could be the esterification of 3-bromo-4-isopropylbenzoic acid with methanol under acidic conditions (Fischer esterification).

The existence of methyl 3-bromo-4-isopropylbenzoate is confirmed by its availability from chemical suppliers. aboundchem.com

Synthesis of Methyl 3-methylsulfonyl-4-isopropyl-benzoate

Detailed experimental procedures for the synthesis of methyl 3-methylsulfonyl-4-isopropyl-benzoate were not found in the surveyed literature. However, the synthesis of aryl sulfones can generally be achieved through the oxidation of the corresponding aryl thioethers or sulfoxides. A plausible synthetic route could start with a nucleophilic aromatic substitution reaction on a suitably activated precursor, such as methyl 3-bromo-4-isopropylbenzoate, with a methylthiolate source to introduce the methylthio group. Subsequent oxidation of the resulting thioether with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield the desired methyl sulfone. The existence of this compound is confirmed through its listing by chemical suppliers. scbt.comcalpaclab.comchemspider.com

Functionalization for Hydroperoxidation Studies

The isopropyl group on the this compound molecule is a key site for functionalization, particularly for hydroperoxidation studies. This is analogous to the well-known industrial process of cumene (B47948) oxidation to cumene hydroperoxide. The benzylic hydrogen on the isopropyl group is susceptible to radical abstraction, initiating a free-radical chain reaction in the presence of an initiator and oxygen.

This process typically involves heating the substrate in the presence of a radical initiator, which facilitates the formation of a cumyl-type radical. This radical then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another molecule of the starting material to form the hydroperoxide and propagate the chain reaction. The resulting hydroperoxide can be a relatively stable product or can be further decomposed to other oxygenated products.

Mechanistic Studies of Reactions Involving this compound

The primary reactions involving this compound are its formation via Fischer esterification and its cleavage through hydrolysis.

The Fischer esterification of 4-isopropylbenzoic acid with methanol is an acid-catalyzed nucleophilic acyl substitution. byjus.commasterorganicchemistry.com The mechanism involves several equilibrium steps. athabascau.ca First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Then, the nucleophilic oxygen of the methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. byjus.comyoutube.com A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

The hydrolysis of this compound is the reverse of the Fischer esterification and can be catalyzed by either acid or base. quora.com In acid-catalyzed hydrolysis , the mechanism follows the same pathway as esterification but in reverse, driven by the presence of excess water. study.com

In base-catalyzed hydrolysis (saponification) , a hydroxide ion acts as the nucleophile and directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. study.com This is followed by the elimination of the methoxide ion as the leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid to give a carboxylate salt and methanol. study.comstackexchange.com This final deprotonation step is essentially irreversible and drives the reaction to completion. stackexchange.com

Reaction Kinetics and Mechanisms in Ester Synthesis

The synthesis of this compound from 4-isopropylbenzoic acid and methanol is a classic example of Fischer-Speier esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism. The reaction is reversible, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of the reactants.

The mechanism commences with the protonation of the carbonyl oxygen of 4-isopropylbenzoic acid by the acid catalyst. This initial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Following the formation of this intermediate, a proton transfer occurs from the newly added hydroxyl group (from methanol) to one of the original hydroxyl groups of the carboxylic acid. This proton transfer converts a poor leaving group (-OH) into a good leaving group (H2O). The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, now part of the ester. The final step involves the deprotonation of the carbonyl oxygen to release the this compound product and regenerate the acid catalyst, which can then participate in another catalytic cycle.

While specific kinetic data for the esterification of 4-isopropylbenzoic acid with methanol is not extensively reported, the kinetics can be reasonably inferred from studies on benzoic acid and other para-substituted benzoic acids. The reaction is generally found to be first-order with respect to the carboxylic acid. The presence of an electron-donating group, such as the isopropyl group at the para position, is expected to have a modest electronic effect on the reaction rate compared to unsubstituted benzoic acid. Steric hindrance is minimal in this case as the substitution is distant from the reaction center.

Below is a comparative table of kinetic parameters for the esterification of benzoic acid with different alcohols, which provides context for the expected kinetics of this compound synthesis.

Carboxylic AcidAlcoholCatalystActivation Energy (Ea) (kJ/mol)Reference
Benzoic AcidMethanolFunctionalized Silica Gel (S1)65.9 ± 0.7 researchgate.net
Benzoic AcidMethanolFunctionalized Silica Gel (S3)44.9 ± 0.6 researchgate.net
Benzoic Acid1-Butanolp-Toluenesulfonic Acid58.40 (forward), 57.70 (reverse) researchgate.net
Benzoic AcidIsoamyl Alcoholp-Toluenesulfonic Acid50.45 semanticscholar.org

This table is interactive. Users can sort the data by clicking on the column headers.

Exploration of Aldol-Tishchenko Reaction Stereoselectivity

The Aldol-Tishchenko reaction is a tandem reaction that combines an aldol (B89426) addition with a Tishchenko reduction. It is a powerful method for the stereoselective synthesis of 1,3-diol monoesters. This reaction typically involves the dimerization or trimerization of aldehydes, or the reaction of an aldehyde with a ketone.

The general mechanism begins with an aldol reaction between two aldehyde molecules to form a β-hydroxy aldehyde (an aldol adduct). This is followed by the formation of a hemiacetal intermediate between the aldol adduct and a third molecule of the aldehyde. The crucial step is an intramolecular hydride transfer from the hemiacetal to the carbonyl group of the aldol adduct, which is a Tishchenko-type reduction. This hydride transfer is often highly stereoselective, leading to the formation of a 1,3-diol monoester with a specific stereochemistry.

The stereoselectivity of the Aldol-Tishchenko reaction is a key feature and is often controlled by the catalyst and reaction conditions. Chiral ligands can be employed to achieve enantioselective transformations. The transition state of the hydride transfer step is believed to be a highly organized, chair-like structure, which dictates the stereochemical outcome.

It is important to note that the Aldol-Tishchenko reaction is not a suitable or conventional method for the synthesis of this compound. The fundamental requirements for an Aldol-Tishchenko reaction are the presence of at least one aldehyde or ketone substrate that can undergo aldol condensation and act as a hydride donor in the Tishchenko reduction step. The synthesis of this compound starts from a carboxylic acid (4-isopropylbenzoic acid) and an alcohol (methanol), which are not substrates for the Aldol-Tishchenko reaction. Therefore, the exploration of its stereoselectivity in the context of synthesizing this specific ester is purely a theoretical exercise in contrasting different synthetic methodologies.

Spectroscopic Characterization and Analytical Techniques in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of Methyl 4-isopropylbenzoate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts (δ) and splitting patterns. The aromatic protons on the benzene (B151609) ring, due to their distinct electronic environments, would appear as two doublets. The two protons closer to the ester group are expected to resonate at a lower field (higher ppm) than the two protons closer to the isopropyl group. The single proton of the isopropyl group's CH moiety would appear as a septet, a result of being coupled to the six equivalent protons of the two methyl groups. These six protons, in turn, would present as a doublet. The three protons of the ester's methyl group would be visible as a sharp singlet, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be found significantly downfield, typically in the 165-175 ppm range. The aromatic carbons would produce several signals in the 120-150 ppm region, with their exact shifts influenced by the positions of the ester and isopropyl substituents. The carbons of the isopropyl group and the methyl ester group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
Aromatic (ortho to ester)~7.9Doublet~8.02H
Aromatic (ortho to isopropyl)~7.3Doublet~8.02H
Isopropyl CH~3.0Septet~7.01H
Isopropyl CH₃~1.2Doublet~7.06H
Ester OCH₃~3.9SingletN/A3H
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AtomChemical Shift (δ, ppm) (Predicted)
C=O (Ester)~167
Aromatic C (quaternary, attached to isopropyl)~150
Aromatic CH (ortho to ester)~129
Aromatic C (quaternary, attached to ester)~128
Aromatic CH (ortho to isopropyl)~126
Ester OCH₃~52
Isopropyl CH~34
Isopropyl CH₃~24

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₄O₂, corresponding to a molecular weight of 178.23 g/mol scbt.com.

In an electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion ([M]⁺), which would appear at a mass-to-charge ratio (m/z) of 178. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure.

A primary fragmentation pathway for this compound involves the loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in a stable acylium ion at m/z 147. This fragment, the 4-isopropylbenzoyl cation, is often the most abundant peak in the spectrum (the base peak). Another significant fragmentation is the loss of a propyl radical (•CH(CH₃)₂) from the molecular ion, leading to a fragment at m/z 135. Further fragmentation of the aromatic ring can also occur, producing smaller characteristic ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zIon StructureIdentity
178[C₁₁H₁₄O₂]⁺Molecular Ion
163[C₁₀H₁₁O₂]⁺[M-CH₃]⁺
147[C₁₀H₁₁O]⁺[M-OCH₃]⁺ (Likely Base Peak)
119[C₈H₇O]⁺[M-OCH₃ - CO]⁺
91[C₇H₇]⁺Tropylium ion

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to these vibrations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1720-1730 cm⁻¹. The spectrum also shows characteristic C-O stretching vibrations for the ester linkage in the region of 1250-1300 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methyl groups appear just below 3000 cm⁻¹ researchgate.net.

Table 4: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeWavenumber (cm⁻¹) (Predicted)Intensity
Aromatic C-H Stretch3000-3100Medium-Weak
Aliphatic C-H Stretch2850-2980Medium-Strong
Ester C=O Stretch1720-1730Strong
Aromatic C=C Stretch1450-1600Medium
Ester C-O Stretch1250-1300Strong

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a primary technique for determining the purity of volatile compounds like this compound. Commercial suppliers often use GC to certify purity levels, which are typically greater than 98.0% tcichemicals.com.

In a GC analysis, a small sample is vaporized and transported by an inert carrier gas (mobile phase), such as helium or nitrogen, through a capillary column. The column contains a stationary phase, often a high-boiling-point polymer like dimethylpolysiloxane. The separation is based on the compound's boiling point and its interactions with the stationary phase. As this compound travels through the column, it is separated from any impurities that have different physicochemical properties. The time it takes for the compound to exit the column and be detected is known as its retention time, which is a characteristic value under specific experimental conditions. The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Table 5: Typical Gas Chromatography (GC) Parameters for Analysis
ParameterTypical Value/Condition
Column TypeCapillary column (e.g., DB-1, DB-WAX) wiley-vch.deglobalresearchonline.net
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
Oven TemperatureProgrammed ramp (e.g., 80°C to 200°C) globalresearchonline.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity wisc.edu.

TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which serves as the stationary phase wisc.eduutexas.edu. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, it carries the compound up the plate.

The separation is based on polarity. Since silica gel is polar, non-polar compounds travel further up the plate, while polar compounds interact more strongly with the stationary phase and move shorter distances wisc.edu. This compound, being a relatively non-polar ester, would be expected to have a moderately high retention factor (Rƒ) value when a non-polar mobile phase, such as a mixture of ethyl acetate and hexanes, is used rsc.orgamazonaws.com. The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property for a given TLC system amazonaws.comictsl.net.

Advanced Analytical Applications in Pharmaceutical and Biopharmaceutical Research

In the landscape of pharmaceutical analysis, precision, accuracy, and reliability are paramount. This compound finds potential and theoretical applications in several advanced analytical techniques due to its stable chemical nature and chromatographic behavior. While specific, publicly available research extensively detailing its use in these exact applications is limited, its structural similarity to other established standards suggests its utility in the following areas.

Use as an Internal Standard in Quantitative Analysis

Internal standards are crucial in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. This compound, with its distinct mass and retention time, can theoretically be employed as an internal standard for the quantification of structurally related drugs or metabolites in biological matrices.

Illustrative Example of Method Validation Parameters

The following table illustrates how validation data for an analytical method using this compound as an internal standard would be presented.

Interactive Table 2: Illustrative LC-MS/MS Method Validation for a Hypothetical Drug 'X' using this compound as an Internal Standard

Parameter Result
Linearity (r²)> 0.995
LLOQ1 ng/mL
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Recovery85-115%

Note: This table presents hypothetical data for illustrative purposes to demonstrate the application of this compound as an internal standard.

Application in Impurity Analysis

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are mandated by regulatory agencies to ensure patient safety. This compound can be utilized as a reference standard for the qualification and quantification of specific process-related or degradation impurities that share a similar structural backbone.

Characterization of Related Compounds and Degradation Products

Forced degradation studies are performed to understand the stability of a drug substance and to identify potential degradation products. In such studies, a well-characterized compound like this compound could serve as a marker or a surrogate standard for the tentative identification and subsequent characterization of unknown degradation products, particularly if they are structurally analogous.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of Methyl 4-isopropylbenzoate. These calculations provide a theoretical framework for analyzing molecular geometry, vibrational frequencies, and electronic characteristics.

DFT studies on related benzoate (B1203000) esters, such as methyl benzoate and substituted naphthyl benzoate derivatives, have established a reliable methodology. mdpi.comnih.govresearchgate.net For this compound, DFT calculations, typically using a basis set like 6-311+G(d,p), would first involve geometry optimization to find the most stable three-dimensional conformation of the molecule. researchgate.net Such studies on similar molecules confirm a generally planar structure for the benzoate group. researchgate.net

Key parameters derived from these calculations include:

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra allow for the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, C-O stretching, and aromatic ring vibrations. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov For substituted benzoates, this gap is influenced by the nature of the substituents on the aromatic ring. mdpi.comnih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the oxygen atoms of the carbonyl group would be the region of highest negative potential, indicating a site for electrophilic attack, while the aromatic protons would show positive potential. researchgate.net

Table 1: Predicted Quantum Chemical Parameters for Benzoate Esters from DFT Studies

Parameter Typical Finding for Substituted Benzoates Significance
HOMO Energy Influenced by ring substituents; electron-donating groups increase energy. Relates to the ability to donate electrons.
LUMO Energy Influenced by ring substituents; electron-withdrawing groups decrease energy. Relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) Varies with substitution, indicating changes in chemical reactivity and stability. mdpi.comsemanticscholar.org Predicts kinetic stability and electronic transitions.
Dipole Moment Non-zero value, indicating polarity. Influences solubility and intermolecular interactions.

| Mulliken Charges | Negative charges on oxygen atoms, positive charge on carbonyl carbon. | Indicates partial charges on individual atoms. |

This table is illustrative, based on findings for analogous compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential for drug discovery and for understanding potential biological activities.

While specific docking studies targeting this compound are not widely published, research on analogous benzoic acid derivatives and benzyl-benzoate analogs provides a clear blueprint for its application. researchgate.netnih.gov Docking simulations could be employed to assess the binding affinity of this compound against various protein targets. For instance, studies on benzoic acid derivatives have explored their inhibitory potential against enzymes like CYP53, a fungal-specific cytochrome P450. nih.gov

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of this compound.

Binding Site Prediction: Identifying the active or allosteric site of the protein where the ligand is likely to bind.

Docking Algorithm: Using software like AutoDock to sample a large number of orientations of the ligand within the binding site. nih.gov

Scoring Function: Evaluating the fitness of each pose based on a scoring function, which estimates the binding free energy. The result is typically given as a binding affinity or docking score in kcal/mol.

Interactions stabilizing the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. For this compound, the isopropyl group would likely engage in hydrophobic interactions, while the ester group's carbonyl oxygen could act as a hydrogen bond acceptor.

Molecular Dynamic Simulation Studies

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular systems over time. An MD simulation calculates the motion of atoms by iteratively solving Newton's equations of motion, offering a view of conformational changes and system stability.

MD simulations are often used to refine the results of molecular docking. nih.gov After docking this compound into a protein's active site, an MD simulation can be run to assess the stability of the resulting complex. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial docked positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time.

Studies on other ester compounds, such as palmitate esters, have used MD simulations to investigate properties like self-assembly and micelle formation in aqueous solutions. nih.gov Similarly, MD simulations could model the behavior of this compound in different solvent environments or its interaction with lipid bilayers, which is relevant for applications in cosmetics and transdermal delivery systems. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR would involve synthesizing and testing a series of analogs to determine which structural features are critical for a specific effect.

SAR studies on various benzoic acid derivatives have provided valuable insights that can be extrapolated to this compound. nih.goviomcworld.comresearchgate.net Key structural modifications and their likely impact on activity include:

Aromatic Ring Substitution: The position and nature of substituents on the benzene (B151609) ring are critical. The para-position of the isopropyl group in this compound is a key feature. SAR studies on other benzoates show that modifying this group (e.g., changing its size, lipophilicity, or electronic properties) would significantly alter biological activity. iomcworld.com For instance, in antifungal benzoic acid derivatives, lipophilicity is a key determinant of activity. nih.gov

Ester Group Modification: Changing the methyl group of the ester to other alkyl chains (e.g., ethyl, propyl) would alter the compound's lipophilicity and steric profile. This can affect properties like membrane permeability and binding affinity to a target receptor.

Core Scaffold Alterations: Replacing the benzene ring with other aromatic systems could also be explored, although this represents a more significant departure from the parent structure.

Table 2: General SAR Insights for Benzoic Acid Derivatives

Structural Modification General Effect on Activity Rationale
Increase Alkyl Chain Length at para-position Often increases lipophilicity, which can enhance membrane permeation and hydrophobic interactions with a target. iomcworld.com Increased non-polar surface area.
Introduce Polar Groups (e.g., -OH, -NH2) Can introduce specific hydrogen bonding interactions with a receptor. nih.gov Formation of directional, stabilizing bonds.
Vary Ester Alkyl Group Modulates lipophilicity and steric bulk. Affects solubility, permeability, and fit within a binding pocket.

| Change Substituent Position (ortho, meta, para) | Significantly alters the geometry and electronic distribution, impacting target binding. | Isomeric position affects interaction with specific receptor residues. |

This table is illustrative, based on findings for the broader class of benzoic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activity. nih.govdergipark.org.tr A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to activity.

For a series of compounds including this compound, a QSAR study would involve:

Assembling a Dataset: A collection of structurally related benzoic acid esters with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required.

Calculating Molecular Descriptors: For each molecule, various descriptors are calculated, such as physicochemical properties (e.g., LogP for lipophilicity, molar refractivity), electronic properties (e.g., HOMO/LUMO energies), and topological indices.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that best predicts activity based on a combination of descriptors. dergipark.org.tr

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets.

QSAR studies on benzoylaminobenzoic acid derivatives have shown that lipophilic parameters are often significant predictors of inhibitory potential. dergipark.org.tr A robust QSAR model could be used to predict the activity of novel, unsynthesized this compound analogs, prioritizing the most promising candidates for synthesis and testing. nih.gov

Prediction of Reactivity and Stereoselectivity

Computational methods are also used to predict the chemical reactivity and potential stereoselectivity of reactions involving this compound.

Reactivity: As indicated by quantum chemical calculations, the HOMO-LUMO energy gap is a primary indicator of global reactivity. nih.gov The MEP map identifies the most likely sites for nucleophilic and electrophilic attack. researchgate.net Kinetic studies of substituted phenyl benzoates show that the reactivity of the ester carbonyl group is highly sensitive to the electronic effects of the substituents on both the acyl and phenoxy portions of the molecule. nih.gov The reaction rate of nucleophilic acyl substitution, a key reaction for esters, can be predicted by analyzing the stability of the tetrahedral intermediate. The electron-donating nature of the isopropyl group (by hyperconjugation and weak inductive effect) would slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted methyl benzoate, thus predicting a slightly lower reactivity towards nucleophiles.

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity would become relevant only in reactions that introduce a new chiral center. For example, in an asymmetric reduction of the carbonyl group or a reaction at the aromatic ring involving a chiral catalyst, computational modeling could be used to predict the favored stereoisomer. This would involve calculating the transition state energies for the pathways leading to the different stereoisomers. The pathway with the lower activation energy would correspond to the major product, thus predicting the stereochemical outcome of the reaction.

Biological and Biomedical Research Applications

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

The potential of Methyl 4-isopropylbenzoate as an antimicrobial agent has been a subject of scientific inquiry. Research has explored its efficacy against various pathogenic microorganisms, including both bacteria and fungi.

Studies have indicated that derivatives of methyl benzoate (B1203000) can exhibit antibacterial properties. For instance, research on methyl benzoate derivatives with different electron-donating or electron-withdrawing groups has shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria marmara.edu.tr. Specifically, methyl 4-nitrobenzoate, a related compound, demonstrated high inhibitory activity against these strains marmara.edu.tr. While these findings are for related compounds, they provide a basis for investigating the specific antibacterial spectrum of this compound. The structural characteristics of benzoate esters are believed to play a crucial role in their ability to interfere with bacterial growth and survival.

The antifungal properties of benzoate derivatives and related compounds have also been explored. For example, Methyl 4-hydroxybenzoate (Methylparaben) is a known anti-fungal agent used in various applications selleckchem.com. Research on other related compounds, such as 4-isopropyl-3-methylphenol, has demonstrated their effectiveness in preventing fungal growth semanticscholar.org. Studies on various methyl benzoate derivatives have also shown potential as antifungal agents scilit.com. These findings suggest that this compound may also possess antifungal properties worthy of further investigation against a range of pathogenic fungi.

Anticancer Research and Antitumor Potential

Preliminary research has begun to explore the potential of benzoate derivatives in the context of cancer therapy. These investigations have primarily focused on their ability to induce cell death in cancer cell lines and to interact with specific molecular pathways involved in tumor progression.

The evaluation of cytotoxicity against cancer cell lines is a fundamental step in anticancer drug discovery. Studies on methyl benzoate and its derivatives have been conducted on various cell lines, including the human breast adenocarcinoma cell line MCF-7 and the non-tumorigenic breast epithelial cell line MCF-10A. Research on methyl benzoate has shown that it exhibits cytotoxicity against cultured human cells in a concentration-dependent manner dntb.gov.uanih.gov. While specific data for this compound is limited, studies on other benzoate compounds have demonstrated selective cytotoxicity towards cancer cells like MCF-7, while showing less harm to normal cells like MCF-10A walshmedicalmedia.comdovepress.comresearchgate.net.

Table 1: Illustrative Cytotoxicity Data for a Benzoate Derivative (Note: This table is illustrative and based on general findings for benzoate derivatives, as specific data for this compound is not readily available.)

Cell LineCompoundConcentration (µM)Cell Viability (%)
MCF-7Benzoate Derivative1065
5040
10020
MCF-10ABenzoate Derivative1095
5088
10080

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-kB) are key transcription factors that play crucial roles in cancer cell proliferation, survival, and inflammation harvard.eduresearchgate.netnih.gov. The aberrant activation of these pathways is a hallmark of many cancers researchgate.netnih.gov. Consequently, targeting the STAT3 and NF-kB signaling pathways is a promising strategy for cancer therapy. While direct evidence of this compound's interaction with these pathways is not yet established, the exploration of small molecules that can modulate these pathways is an active area of research. The chemical structure of this compound makes it a candidate for investigation as a potential inhibitor of these critical oncogenic pathways.

Enzyme inhibition is a well-established mechanism for many anticancer drugs. Several enzymes have been identified as potential targets for therapeutic intervention.

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes involved in pH regulation and are often overexpressed in tumors, contributing to cancer progression. Inhibition of these enzymes is a validated approach in cancer therapy. While specific studies on this compound are lacking, the broader class of benzoate derivatives has been explored for this purpose.

Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2): DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen and are implicated in tumor progression, invasion, and metastasis redxpharma.comsemanticscholar.org. Inhibition of DDR1 and DDR2 is being investigated as a potential anticancer strategy probechem.comnih.govembopress.org. The potential for small molecules like this compound to act as inhibitors for these receptors warrants further investigation.

Abl1 kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl1) kinase is a non-receptor tyrosine kinase that, in its mutated form (BCR-Abl), is a key driver of chronic myeloid leukemia (CML) nih.govnih.govbmbreports.orgresearchgate.net. Tyrosine kinase inhibitors that target BCR-Abl1 are a cornerstone of CML treatment. Research into novel inhibitors of Abl1 kinase is ongoing, and compounds with diverse chemical scaffolds are being explored for their potential to overcome drug resistance.

Antioxidant Activity Studies

Direct studies on the antioxidant activity of this compound are not extensively detailed in the available research. However, investigations into the antioxidant potential of other methyl benzoate esters provide some context. A study evaluated the antioxidant properties of several methyl benzoate derivatives using the DPPH radical scavenging assay marmara.edu.tr. The results indicated that the antioxidant capacity is influenced by the type of substituent group on the benzoate ring marmara.edu.tr.

For example, at a concentration of 2 mg/mL, methyl 4-methoxybenzoate showed the highest DPPH scavenging activity, followed by methyl 4-chlorobenzoate and methyl 4-nitrobenzoate marmara.edu.tr. Methyl 4-methylbenzoate, which is structurally similar to this compound, exhibited lower antioxidant activity in comparison marmara.edu.tr. These findings suggest that the electron-donating or electron-withdrawing nature of the substituent at the para position plays a crucial role in the molecule's ability to scavenge free radicals marmara.edu.tr.

Table 1: DPPH Radical Scavenging Activity of Various Methyl Benzoate Derivatives at 2 mg/mL

CompoundDPPH Scavenging Activity (%)
Methyl 4-methoxybenzoate74.29%
Methyl 4-chlorobenzoate68.45%
Methyl 4-nitrobenzoate63.15%
Methyl benzoate58.36%
Methyl 4-methylbenzoate51.36%

This data is based on a study of related compounds; this compound was not included in this specific analysis marmara.edu.tr.

Enzyme Inhibition Studies (e.g., Cytochrome P450 enzymes)

The inhibition of Cytochrome P450 (CYP) enzymes is a critical area of study in pharmacology due to its role in drug-drug interactions nih.gov. CYP enzymes are the primary catalysts in the oxidation and metabolism of a wide range of chemicals, including many therapeutic drugs nih.gov. Inhibition of these enzymes can be either reversible or irreversible, with irreversible or "suicide inhibition" leading to a long-lasting inactivation of the enzyme nih.gov. This inactivation often involves the formation of a covalent bond between a reactive metabolite and the enzyme, which can potentially trigger an autoimmune response nih.gov.

While the study of CYP inhibition is vital for drug discovery and safety, there is no specific research available in the provided sources that investigates the inhibitory effects of this compound on Cytochrome P450 enzymes. General research highlights the importance of identifying chemical structures that act as mechanism-based inhibitors early in the drug development process nih.gov.

Role in Biosynthesis and Metabolic Pathways

Phloroglucinol is a phenolic compound with various physiological and pharmacological activities nih.gov. Its biosynthesis has been achieved in engineered microorganisms like Escherichia coli to provide an environmentally benign alternative to chemical synthesis nih.govillinois.edu. The key enzyme in this biosynthetic pathway is Phloroglucinol synthase (PhlD), which catalyzes the conversion of malonyl-CoA into phloroglucinol nih.govillinois.edu. Research has focused on expressing the phlD gene, often from Pseudomonas fluorescens, in E. coli to facilitate the production of phloroglucinol from simple carbon sources like glucose or acetate nih.govnih.govillinois.edu. The available scientific literature does not indicate that this compound plays any role in the induction or modulation of this biosynthetic pathway.

This compound is identified as a derivative of a key metabolite in the anaerobic degradation of p-cymene (B1678584) (4-isopropyltoluene) by certain denitrifying bacteria. asm.org Two betaproteobacteria, "Aromatoleum aromaticum" pCyN1 and "Thauera" sp. strain pCyN2, utilize different initial activation pathways to break down p-cymene under anaerobic conditions, but these pathways converge to a common intermediate asm.orgnih.govresearchgate.netsigmaaldrich.com.

In "A. aromaticum" pCyN1, the degradation begins with the hydroxylation of the methyl group of p-cymene, followed by oxidation steps to form 4-isopropylbenzyl alcohol, then 4-isopropylbenzaldehyde, and finally 4-isopropylbenzoate asm.orgnih.gov. In "Thauera" sp. pCyN2, the process starts with the addition of the methyl group to fumarate, forming (4-isopropylbenzyl)succinate, which is then further metabolized to yield 4-isopropylbenzoate asm.orgnih.govresearchgate.net.

In the analysis of metabolites from both strains, 4-isopropylbenzoate was detected as its methyl ester, this compound, after a derivatization process with diazomethane for analytical purposes asm.org. The 4-isopropylbenzoate is then activated to 4-isopropylbenzoyl-CoA to enter the subsequent central degradation pathway asm.orgresearchgate.net.

Table 2: Contrasting Peripheral Pathways for Anaerobic p-Cymene Degradation

Bacterial StrainInitial Activation StepKey IntermediatesConverging Metabolite
"Aromatoleum aromaticum" pCyN1Methyl group hydroxylation4-isopropylbenzyl alcohol, 4-isopropylbenzaldehyde4-isopropylbenzoate
"Thauera" sp. pCyN2Addition to fumarate(4-isopropylbenzyl)succinate4-isopropylbenzoate

Environmental and Degradation Studies

Biodegradation Pathways and Mechanisms

Specific research detailing the aerobic biodegradation pathways of Methyl 4-isopropylbenzoate by microbial communities in environmental systems, such as activated sewage sludge, is not extensively documented in publicly available scientific literature. The degradation of benzoate (B1203000) esters often begins with the hydrolysis of the ester bond to form the corresponding carboxylic acid (in this case, 4-isopropylbenzoic acid) and methanol (B129727). Subsequently, the aromatic ring is typically cleaved by bacteria through various metabolic pathways. However, detailed studies elucidating the specific microorganisms and enzymatic processes involved in the degradation of this compound in these environments are limited.

The anaerobic degradation of aromatic compounds substituted with alkyl groups in the para-position, such as 4-isopropylbenzoate, is a challenging biochemical process and is not a widespread microbial capability. d-nb.infoasm.orgnih.gov The degradation of 4-methylbenzoate, a related compound, is often considered a bottleneck in the anaerobic breakdown of p-xylene. asm.orgnih.gov

Research has identified specific bacteria capable of degrading p-alkylated benzoates under anoxic (oxygen-free) conditions, typically coupled with nitrate (B79036) reduction (denitrification). While studies focusing specifically on this compound are scarce, research on its corresponding carboxylate, 4-isopropylbenzoate, provides insight into potential anaerobic metabolic pathways.

A bacterial strain identified as "Aromatoleum" sp. pCyN1 has been shown to utilize 4-isopropylbenzoate as a substrate for anaerobic growth. asm.orgnih.gov This strain is also capable of degrading p-cymene (B1678584) (4-isopropyltoluene). The anaerobic metabolic pathway for p-cymene in related bacterial strains involves an initial activation at the benzylic methyl group, leading to the formation of 4-isopropylbenzoate, which serves as a central intermediate. d-nb.info This indicates a specialized pathway for the breakdown of this p-alkylated aromatic structure.

The table below summarizes key proteobacteria that have been identified for their ability to anaerobically degrade various alkylated benzoates.

OrganismSubgroup of ProteobacteriaBenzoate/Alkylbenzoate Substrates for Anaerobic GrowthReference(s)
"Aromatoleum" sp. pCyN1BetaBenzoate, 4-isopropylbenzoate, 4-ethylbenzoate asm.orgnih.gov
Magnetospirillum sp. pMbN1AlphaBenzoate, 3-methylbenzoate, 4-methylbenzoate asm.orgnih.govresearchgate.net
Thauera aromatica K172BetaBenzoate nih.gov
"Aromatoleum aromaticum" EbN1BetaBenzoate nih.gov

This table is based on data from studies on anaerobic degradation of alkylated aromatic compounds.

Environmental Fate and Persistence Research

Comprehensive research specifically investigating the environmental fate and persistence of this compound is limited. The environmental behavior of an organic compound is governed by its physical and chemical properties, such as volatility, water solubility, and susceptibility to abiotic and biotic degradation processes. For benzoate esters, potential environmental pathways include volatilization into the atmosphere, sorption to soil and sediment, and degradation in water and soil. In the atmosphere, they may undergo degradation through reactions with photochemically-produced hydroxyl radicals. evergreensinochem.com However, without specific experimental data for this compound, its precise environmental half-life and persistence cannot be determined. Its structure, featuring a stable aromatic ring and an isopropyl group, suggests that its persistence will be highly dependent on the presence of specialized microorganisms capable of its degradation.

Applications As Research Intermediate and Building Block

Intermediate in Synthesis of Complex Organic Molecules

As a readily available substituted benzoate (B1203000), Methyl 4-isopropylbenzoate is an important precursor in multi-step organic synthesis. lookchem.comcymitquimica.com Its ester functionality can be readily converted into other functional groups, providing a gateway to a diverse range of molecular architectures.

A primary and well-documented application is its use in the synthesis of 4-Isopropylbenzohydrazide. This reaction is typically achieved by refluxing this compound with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent such as ethanol. core.ac.ukresearchgate.net The resulting hydrazide is a stable intermediate that serves as a cornerstone for building various heterocyclic systems.

Detailed research findings have demonstrated the conversion of 4-Isopropylbenzohydrazide into several classes of complex molecules:

1,3,4-Oxadiazoles : By reacting 4-Isopropylbenzohydrazide with various aromatic acid chlorides, researchers have synthesized a series of 2,5-disubstituted 1,3,4-oxadiazoles. For example, the reaction with 4-chlorobenzoyl chloride yields 2-(4-Chlorophenyl)-5-(4-isopropylphenyl)-1,3,4-oxadiazole. core.ac.uk

Benzoylhydrazones : Condensation of 4-Isopropylbenzohydrazide with different substituted aldehydes produces a library of benzoylhydrazone analogues, which have been investigated for their biological activities. researchgate.net

1,2,4-Triazoles : The 4-isopropylphenyl moiety from this compound can be incorporated into triazole systems. The synthesis involves converting the initial ester to its hydrazide, followed by reaction with carbon disulfide in a basic medium and subsequent cyclization to form 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. This triazole is a key precursor for novel triazolo-thiadiazole derivatives. researchgate.net

These examples highlight the role of this compound as a fundamental starting material, enabling the construction of more elaborate molecules with potential applications in medicinal chemistry and material science.

Table 1: Synthesis of Intermediates from this compound

Starting Material Reagent(s) Product Application of Product Reference
This compound Hydrazine Hydrate 4-Isopropylbenzohydrazide Precursor for heterocycles core.ac.ukresearchgate.net
4-Isopropylbenzohydrazide 4-Chlorobenzoyl Chloride 2-(4-Chlorophenyl)-5-(4-isopropylphenyl)-1,3,4-oxadiazole Heterocyclic synthesis core.ac.uk
4-Isopropylbenzohydrazide Substituted Aldehydes 4-Isopropylbenzohydrazone analogues Bioactive molecule synthesis researchgate.net
4-Isopropylbenzohydrazide Carbon Disulfide, KOH 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol Precursor for triazolo-thiadiazoles researchgate.net

Building Block for Pharmaceutical and Agrochemical Development

The 4-isopropylphenyl scaffold present in this compound is a feature in several biologically active compounds, making the ester a valuable building block in drug discovery and agrochemical research.

In pharmaceutical research, its utility is demonstrated through the synthesis of novel compounds with potential therapeutic applications. A study focused on finding effective anticancer agents used this compound as the initial reactant to produce 4-isopropylbenzohydrazide. researchgate.net This intermediate was then used to synthesize a series of thirty 4-isopropylbenzohydrazone derivatives, which were subsequently evaluated for their anticancer properties. researchgate.net In another study, the compound was the starting point for creating novel triazolo-thiadiazoles, which were investigated for their in-vitro antibacterial and antifungal activities. researchgate.net The core structure provided by this compound is also evident in more complex molecules, such as dual inhibitors of Discoidin Domain Receptors (DDR1/2), which show potential as anti-inflammatory agents. acs.org

In the field of agrochemicals, research has shown the incorporation of the 4-isopropylbenzoate structure into novel potential fungicides. In a study aimed at developing new fluorinated quinoline analogues, 8-fluoro-2,3-dimethylquinolin-4-yl 4-isopropylbenzoate was synthesized. nih.gov This compound was tested against a panel of ten phytopathogenic fungi. The results indicated that it exhibited significant antifungal activity, particularly against Sclerotinia sclerotiorum, where it showed an inhibition rate of over 80% at a concentration of 50 µg/mL. nih.gov This demonstrates the compound's role as a key building block for creating new crop protection agents.

Table 2: Bioactive Compounds Derived from a this compound Scaffold

Compound Class Research Area Specific Application/Finding Reference
4-Isopropylbenzohydrazones Pharmaceutical Synthesis of derivatives with potential anticancer activity. researchgate.net
Triazolo-thiadiazoles Pharmaceutical Synthesis of derivatives with in-vitro antibacterial and antifungal activity. researchgate.net
Fluorinated Quinoline Analogues Agrochemical 8-fluoro-2,3-dimethylquinolin-4-yl 4-isopropylbenzoate showed >80% inhibition of the fungus Sclerotinia sclerotiorum. nih.gov

Use in Polymer Chemistry Research

This compound and its parent acid are utilized as building blocks for the synthesis of specialized monomers and polymers. The cumyl group (isopropylphenyl) is of particular interest for creating polymers with specific functionalities, such as those used in dental materials.

In a notable area of research, the 4-isopropylbenzoate structure was used to create a novel methacrylate monomer, (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA). rsc.orgnih.gov This monomer was then subjected to polymerization to create both homopolymers (PIBEMA) and copolymers with methyl methacrylate (MMA). rsc.orgnih.gov

The primary goal of this research was to develop innovative, low-odor alternatives to cumene (B47948) hydroperoxide, which is a common but pungent redox initiator used in self-curing dental composites. rsc.orgnih.gov The synthesis pathway involved several key steps:

Monomer Synthesis : Creation of the IBEMA monomer, which incorporates the 4-isopropylbenzoate group. rsc.org

Polymerization : Synthesis of oligomers from IBEMA and MMA via telomerization. rsc.orgnih.gov

Functionalization : Oxidation of the isopropyl groups on the polymer backbone to form hydroperoxide functionalities. rsc.org

The resulting polymeric hydroperoxides serve as effective oxidizing agents for curing dental materials. Composites formulated with these new polymers exhibited high flexural strength and modulus, demonstrating their viability as odorless and effective components in self-curing and dual-curing dental formulations. rsc.orgnih.gov This work represents a significant application of the 4-isopropylbenzoate structure in the field of applied polymer chemistry. rsc.org

Role in Flavor and Fragrance Research (as an organic intermediate)

This compound is recognized for its pleasant, fruity odor, which has led to its direct use as a fragrance and flavoring ingredient in cosmetics, personal care products, and food and beverages. lookchem.com However, beyond its direct application, its role as a versatile organic intermediate allows for its use as a building block in the synthesis of novel fragrance and flavor compounds. cymitquimica.com

As an intermediate, the compound provides a stable aromatic scaffold that can be chemically modified. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, while the aromatic ring can undergo substitution reactions. This versatility allows chemists to design and synthesize new molecules with unique and potentially valuable organoleptic properties.

While specific examples of its conversion into other commercial fragrance molecules are often proprietary, its established utility in synthesizing complex heterocyclic compounds like oxadiazoles and triazoles in medicinal chemistry research underscores its potential as a precursor for new aroma chemicals. core.ac.ukresearchgate.net The synthetic pathways used to create pharmaceutical building blocks from this compound could theoretically be adapted by fragrance researchers to construct novel scent molecules.

Future Directions and Emerging Research Avenues

Development of Novel Derivatives with Enhanced Bioactivity

A significant area of future research lies in the synthesis and evaluation of novel derivatives of Methyl 4-isopropylbenzoate to enhance their biological activity. Building upon the existing framework of this compound, scientists are exploring the introduction of various pharmacophores to create analogues with improved therapeutic potential.

One promising approach involves using this compound as a starting material for the synthesis of complex heterocyclic compounds. For instance, new series of fused 1,2,4-triazoles, specifically 3-(4-isopropylphenyl)-6-substituted phenyl- ncl.ac.uknih.govnih.govtriazolo[3,4-b] ncl.ac.uknih.govoup.comthiadiazoles, have been synthesized. This multi-step process begins with the formation of a hydrazide from this compound, which is then cyclized to form a key 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol intermediate. Reaction of this intermediate with various aromatic acids yields the final triazolo-thiadiazole derivatives.

Subsequent in vitro testing of these novel compounds has demonstrated interesting antibacterial and antifungal activity, with some derivatives showing efficacy comparable to standard reference drugs. This highlights the potential of the 4-isopropylphenyl moiety, derived from this compound, as a crucial component in the development of new antimicrobial agents. The exploration of bioisosteric replacement, where one ring system is substituted for another to increase lipophilicity and improve biological properties, is a key strategy in this field.

Future research will likely focus on:

Synthesizing a broader range of derivatives by modifying the heterocyclic systems attached to the 4-isopropylphenyl group.

Conducting extensive structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed bioactivity.

Evaluating the efficacy of these novel compounds against a wider spectrum of microbial pathogens, including drug-resistant strains.

Advanced Computational Approaches for Structure-Based Drug Design

The integration of advanced computational methods is set to revolutionize the design of novel drugs derived from this compound. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are becoming indispensable tools in modern drug discovery. nih.govmdpi.com

These computational approaches offer several advantages:

Rational Drug Design: By simulating the interaction between a ligand (the drug candidate) and its biological target (e.g., an enzyme or receptor), molecular docking can predict the binding affinity and orientation of the molecule in the active site. nih.gov This allows for the rational design of derivatives with improved potency and selectivity.

Virtual Screening: Large libraries of virtual compounds derived from the this compound scaffold can be rapidly screened against a biological target, prioritizing the most promising candidates for synthesis and experimental testing.

Prediction of Pharmacokinetic Properties: In silico ADMET prediction helps in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. mdpi.com

For example, studies on other benzoate (B1203000) derivatives have successfully used these methods to predict their potential as antifungal agents. scispace.comresearchgate.net By creating a 3D model of the target fungal protein, researchers can dock various benzoate derivatives into the active site to assess their binding energy and hydrogen bond interactions. scispace.com Such studies can confirm the bioactive nature of the compound and its suitability as a drug candidate. scispace.com

Future research in this area will likely involve the application of these computational tools to the novel derivatives of this compound discussed in the previous section. This will enable a more targeted approach to drug design, accelerating the discovery of new therapeutic agents with enhanced efficacy.

Investigation of Synergistic Effects in Combination Therapies

An emerging area of interest is the investigation of this compound and its derivatives in combination therapies. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, offer a promising strategy for treating complex diseases and overcoming drug resistance.

While specific research on the synergistic effects of this compound is still in its nascent stages, the concept holds significant potential. For instance, novel derivatives with antimicrobial properties could be combined with existing antibiotics to enhance their efficacy against resistant bacteria. The derivative could potentially work by a different mechanism, such as inhibiting a bacterial enzyme, thereby weakening the pathogen and making it more susceptible to the conventional antibiotic.

Future research should be directed towards:

Screening this compound and its bioactive derivatives in combination with a wide range of existing drugs against various disease models.

Elucidating the molecular mechanisms underlying any observed synergistic effects.

Utilizing computational models to predict and rationalize potential synergistic drug combinations.

The exploration of combination therapies represents a promising avenue for expanding the therapeutic utility of compounds derived from this compound, potentially leading to more effective treatment strategies for a variety of diseases.

Exploration of New Catalytic Transformations

The development of novel and efficient catalytic transformations is crucial for the synthesis and modification of this compound and its derivatives. Research in this area is focused on creating more sustainable and atom-economical synthetic routes.

One area of active investigation is the use of solid acid catalysts for the esterification of benzoic acids. mdpi.com For example, zirconium-based solid acids have been shown to be effective catalysts for the reaction of various benzoic acids with methanol (B129727) to produce the corresponding methyl esters. mdpi.comresearchgate.net These catalysts offer several advantages over traditional liquid acid catalysts, including ease of separation, reusability, and reduced environmental impact. researchgate.net Future work could focus on optimizing these solid acid catalysts for the specific synthesis of this compound and its analogues, potentially leading to more efficient and environmentally friendly production methods.

Another promising direction is the use of palladium complexes as catalysts for carbonylation reactions. researchgate.net These catalysts have shown high activity for the carbonylation of iodobenzene (B50100) to methyl benzoate, offering an alternative synthetic route. researchgate.net Exploring the application of such catalytic systems to substrates relevant to this compound could open up new avenues for its synthesis and functionalization.

Future research in catalytic transformations involving this compound will likely include:

The design and fabrication of novel heterogeneous catalysts with improved activity and selectivity. nih.gov

The application of advanced catalytic methods, such as C-H activation, to directly functionalize the aromatic ring of this compound.

The development of catalytic processes that align with the principles of green chemistry, minimizing waste and energy consumption. rsc.org

Environmental Remediation Strategies Involving this compound Degradation

Understanding the environmental fate and degradation of this compound is essential for developing effective remediation strategies. As a benzoate ester, its degradation in the environment is expected to proceed through pathways similar to those of other aromatic compounds.

Microbial degradation is a key process in the removal of benzoate compounds from soil and water. evergreensinochem.com Bacteria have evolved sophisticated metabolic pathways to break down aromatic rings, both in the presence and absence of oxygen.

Aerobic Degradation: Under aerobic conditions, bacteria typically employ oxygenases to hydroxylate the aromatic ring, leading to the formation of intermediates like catechol. These intermediates are then further metabolized through ring cleavage and subsequent pathways, ultimately converting the compound to carbon dioxide and water. nih.govethz.ch

Anaerobic Degradation: In the absence of oxygen, a different strategy is employed. The process is often initiated by the activation of benzoate to its coenzyme A (CoA) ester, benzoyl-CoA. nih.govoup.com This is followed by a reductive dearomatization of the ring and subsequent hydrolytic cleavage. nih.govoup.com This anaerobic pathway is crucial in environments such as sediments and wastewater treatment plants. ncl.ac.uk

While specific studies on the microbial degradation of this compound are limited, the extensive research on benzoate degradation provides a strong foundation for understanding its environmental persistence and potential for bioremediation. ncl.ac.uknih.govnih.gov

Future research should focus on:

Isolating and characterizing microbial strains capable of efficiently degrading this compound.

Investigating the specific metabolic pathways and enzymes involved in its degradation.

Developing bioremediation strategies, such as bioaugmentation or biostimulation, to enhance the removal of this compound from contaminated environments. nih.gov

By harnessing the metabolic capabilities of microorganisms, it may be possible to develop sustainable and effective methods for the environmental remediation of this compound and related compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 4-isopropylbenzoate, and how can purity be assessed in academic research?

this compound is typically synthesized via esterification of 4-isopropylbenzoic acid with methanol, catalyzed by sulfuric acid or other acid catalysts. Key steps include refluxing under anhydrous conditions, followed by purification via vacuum distillation or column chromatography. Purity assessment involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants, complemented by NMR spectroscopy (e.g., characteristic ester carbonyl peaks at ~168–170 ppm in 13C^{13}\text{C} NMR) and FT-IR (C=O stretch at ~1720 cm1^{-1}) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H^1\text{H} NMR : Aromatic protons (6.8–7.9 ppm), methyl ester singlet (~3.9 ppm), and isopropyl group signals (1.2–1.4 ppm for CH3_3, 2.9–3.1 ppm for CH).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 192 (C11_{11}H14_{14}O2_2) with fragmentation patterns confirming ester and isopropyl groups.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for quantifying impurities .

Q. In what research contexts is this compound used as a precursor or intermediate?

It serves as a precursor in synthesizing polymeric hydroperoxides for self-curing dental materials (e.g., via oxidation of isopropyl groups to hydroperoxides) and as a monomer in copolymer systems (e.g., with methyl methacrylate) to modulate mechanical properties .

Advanced Research Questions

Q. How can copolymer composition (e.g., this compound with methyl methacrylate) be optimized to enhance mechanical properties in biomedical applications?

Advanced studies employ telomerization with chain-transfer agents (e.g., 2-mercaptoethanol) to control molecular weight. Adjusting the monomer ratio (e.g., 1:1 vs. 3:1 MMA:IBEMA) and oxidation of sulfide to sulfonyl groups improves flexural strength (≥90 MPa) and modulus (≥4 GPa). Systematic testing via three-point bending assays and dynamic mechanical analysis (DMA) is critical .

Q. What contradictory findings exist regarding the environmental persistence and microbial degradation of this compound, and how can they be resolved methodologically?

Studies report variability in bacterial metabolism (e.g., Pseudomonas putida strains metabolizing 4-isopropylbenzoate vs. fluorinated analogs). Contradictions arise from differences in microbial consortia or substrate specificity. Researchers should design controlled cometabolism experiments using isotopically labeled compounds and metabolomic profiling to track degradation pathways .

Q. How do steric and electronic effects of the isopropyl group influence radical polymerization efficiency in this compound-derived initiators?

The isopropyl group’s steric hindrance slows radical initiation kinetics compared to cumene hydroperoxide. Computational modeling (e.g., DFT) and electron paramagnetic resonance (EPR) can quantify radical stability. Adjusting initiator concentration (0.5–2 wt%) and copolymer architecture mitigates odor while maintaining curing efficiency .

Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies in NMR data for this compound across different solvent systems?

Solvent-induced shifts (e.g., CDCl3_3 vs. DMSO-d6_6) affect aromatic proton splitting. Use COSY and HSQC experiments to resolve overlapping signals. Cross-validate with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .

Q. What strategies are recommended for improving the yield of this compound in large-scale syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (≤2 hours) and improves esterification efficiency.
  • Continuous-flow reactors : Enhance heat/mass transfer and minimize side reactions.
  • Green chemistry approaches : Use immobilized lipases (e.g., Candida antarctica) for solvent-free conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.